molecular formula C17H18FN3O B4769780 5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol

5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B4769780
M. Wt: 299.34 g/mol
InChI Key: IYEAHXBXJNQPSX-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol, also known as TFP, is a pyrazolopyrimidinone derivative that has been extensively studied for its potential applications in medicinal chemistry. TFP is a potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. In

Scientific Research Applications

5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have potent inhibitory effects on PDE5, which is involved in the regulation of cGMP levels in the body. This makes this compound a potential candidate for the treatment of various diseases, including erectile dysfunction, pulmonary arterial hypertension, and cardiovascular diseases. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.

Mechanism of Action

5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol exerts its pharmacological effects by selectively inhibiting PDE5, which is responsible for the degradation of cGMP. By inhibiting PDE5, this compound increases the levels of cGMP in the body, leading to vasodilation, smooth muscle relaxation, and increased blood flow. This mechanism of action is the basis for the use of this compound in the treatment of erectile dysfunction and pulmonary arterial hypertension.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on PDE5, with an IC50 value of 0.5 nM. It has also been shown to have selectivity for PDE5 over other PDE isoforms, making it a highly specific inhibitor. This compound has been shown to increase cGMP levels in various tissues, including the corpus cavernosum, lungs, and heart. This leads to vasodilation, smooth muscle relaxation, and increased blood flow, which are the basis for its therapeutic effects.

Advantages and Limitations for Lab Experiments

5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol has several advantages for lab experiments, including its high potency, selectivity, and specificity for PDE5. It is also relatively easy to synthesize and purify, making it a viable candidate for further research. However, this compound also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments involving this compound.

Future Directions

There are several future directions for research involving 5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol. One potential area of research is the development of novel analogs with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another area of research is the investigation of the anti-inflammatory and anti-tumor properties of this compound, which could lead to the development of new therapies for inflammatory diseases and cancer. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify potential off-target effects.

Properties

IUPAC Name

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c1-10-15(11-5-7-12(18)8-6-11)16-19-13(17(2,3)4)9-14(22)21(16)20-10/h5-9,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEAHXBXJNQPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)C(C)(C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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